1,1,1-Trichloro-2,2-difluoropropane

Description

Contextualization within Halogenated Propane (B168953) Chemistry

1,1,1-Trichloro-2,2-difluoropropane is a specific isomer within the larger group of polychlorofluoropropanes. The placement of three chlorine atoms on one terminal carbon and two fluorine atoms on the adjacent carbon creates a unique distribution of electron density and steric hindrance, which would be expected to influence its chemical behavior. Research into halogenated propanes often explores structure-property relationships, including boiling points, densities, and reactivity, which are dictated by the type, number, and position of the halogen atoms. However, specific academic studies focusing on how the arrangement in this compound dictates its properties are not readily found in published literature.

Historical Trajectory and Evolution of Research on this compound

The history of organofluorine chemistry dates back to the late 19th century, with significant advancements in the synthesis and application of fluorinated compounds throughout the 20th century. Halogenated hydrocarbons, in general, saw a surge in research and industrial production for uses as refrigerants (CFCs and HCFCs) and solvents. While the synthesis of various halogenated propanes has been explored, a clear historical timeline for the first synthesis and subsequent research on this compound is not well-documented in academic papers. Its existence is confirmed through chemical databases, but the story of its discovery and the evolution of its study within the academic community remains obscure.

Current Academic Significance and Research Landscape of this compound

The current academic significance of this compound appears to be minimal. A comprehensive search of scientific databases reveals a lack of recent or historical research articles where this compound is the primary subject of investigation. While it may be used as a reference compound or an intermediate in broader studies, there is no evidence of a dedicated research landscape surrounding its properties, synthesis, or applications. This is in stark contrast to other halogenated propanes which have been studied for their atmospheric chemistry, toxicity, or utility in synthetic chemistry. The reasons for this apparent lack of academic interest are not explicitly stated in the available literature but could be related to challenges in its synthesis, a lack of compelling applications, or the focus of research shifting to other compounds with more desirable properties.

Interactive Data Table: Basic Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₃Cl₃F₂ | PubChem stenutz.eu |

| Molecular Weight | 183.41 g/mol | Stenutz stenutz.eu |

| CAS Number | 1112-05-6 | ChemicalBook chemicalbook.com |

| Melting Point | 49 °C | Stenutz stenutz.eu |

| Boiling Point | 102 °C | Stenutz stenutz.eu |

Due to the limited availability of specific research data for this compound, a more detailed exploration of its research findings is not possible at this time.

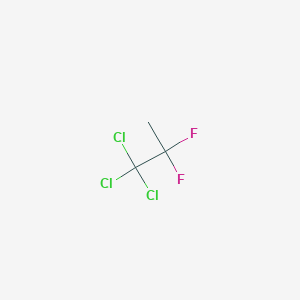

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,1-trichloro-2,2-difluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3F2/c1-2(7,8)3(4,5)6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEBARDKWGXGRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(Cl)(Cl)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564922 | |

| Record name | 1,1,1-Trichloro-2,2-difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-05-6 | |

| Record name | 1,1,1-Trichloro-2,2-difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1,1,1 Trichloro 2,2 Difluoropropane

Catalytic Hydrogen Reduction Pathways for the Synthesis of 1,1,1-Trichloro-2,2-difluoropropane

Catalytic hydrogen reduction, or hydrodechlorination, stands as a significant pathway for the synthesis of this compound. This method involves the reaction of a more heavily chlorinated precursor with hydrogen gas in the presence of a catalyst, leading to the selective removal of chlorine atoms and their replacement with hydrogen atoms.

Hydrogenation of Highly Chlorinated Difluoropropane Precursors

The synthesis of this compound via catalytic hydrogenation logically commences with a precursor molecule that is more chlorinated. A plausible precursor for this transformation would be a pentachlorodifluoropropane (B1180693) isomer. The fundamental reaction involves the cleavage of carbon-chlorine (C-Cl) bonds and the subsequent formation of carbon-hydrogen (C-H) bonds.

Hydrodechlorination is a widely applied technique in the synthesis of refrigerants and in the management of industrial by-products. wpi.edu The general reaction can be represented as:

R-Cl + H₂ → R-H + HCl wpi.edu

In the specific context of producing this compound, a potential precursor such as 1,1,1,2,3-pentachloro-2,2-difluoropropane would undergo selective dechlorination to yield the desired product. The success of this synthesis hinges on controlling the reaction conditions to prevent over-hydrogenation, which would lead to the formation of dichlorodifluoropropanes or other less chlorinated species.

Optimization of Hydrogenation Catalyst Systems and Selectivity (e.g., Platinum Catalysts)

The choice of catalyst is paramount in achieving high selectivity and yield in hydrodechlorination reactions. Platinum-based catalysts are frequently employed for these transformations. axens.net These catalysts are typically supported on high-surface-area materials to maximize their efficiency.

Catalyst Composition and Support:

Platinum on Carbon (Pt/C): Activated carbon is a common support for platinum catalysts due to its high surface area and chemical inertness. wikipedia.org Pt/C catalysts are effective in various hydrogenation reactions, including the reduction of carbonyl and nitro compounds. wikipedia.org

Platinum on Alumina (B75360) (Pt/Al₂O₃): Alumina is another widely used support that can be tailored to have specific properties. alfachemic.comyoutube.com The acidity of the alumina support can influence the reaction, and modifications can be made to enhance catalyst stability and selectivity. ajol.info For instance, the addition of steam during the reaction can remove chloride ions from the alumina surface, preventing excessive acidity and subsequent rapid coking.

Bimetallic Catalysts: The use of bimetallic catalysts, such as palladium-platinum (Pd-Pt) systems, has shown synergistic effects in hydrodechlorination reactions. mdpi.com In the hydrodechlorination of chlorodifluoromethane (B1668795) (HCFC-22), Pd-Pt/C catalysts exhibited higher activity than their monometallic counterparts. mdpi.com This enhanced activity is often attributed to electronic interactions between the two metals, where one metal can favorably modify the catalytic properties of the other. mdpi.com

Selectivity Optimization:

The selectivity towards this compound is influenced by several factors:

Catalyst Precursor: The choice of metal precursor (e.g., metal acetylacetonates (B15086760) vs. metal chlorides) can affect the dispersion and size of the metal nanoparticles on the support, which in turn influences catalytic activity and selectivity. mdpi.com

Reaction Temperature: Temperature plays a crucial role. Higher temperatures generally increase the reaction rate but can also lead to over-reduction and the formation of unwanted byproducts.

Hydrogen Pressure: The partial pressure of hydrogen is another critical parameter that needs to be optimized to favor the desired level of dechlorination.

| Catalyst System | Support Material | Key Findings |

| Platinum (Pt) | Activated Carbon (C) | High surface area maximizes catalyst activity. wikipedia.org |

| Platinum (Pt) | Alumina (Al₂O₃) | Support acidity can be modified to improve stability. ajol.info |

| Palladium-Platinum (Pd-Pt) | Activated Carbon (C) | Bimetallic system shows synergistic activity in hydrodechlorination. mdpi.com |

Reaction Kinetic and Thermodynamic Considerations in Hydrogen Reduction

Understanding the kinetics and thermodynamics of the hydrodechlorination process is essential for optimizing the synthesis of this compound.

Kinetics:

Kinetic studies of hydrodechlorination reactions often indicate that the rate-determining step is the scission of the C-Cl bond. wpi.edumdpi.com The reaction rate is influenced by the adsorption of the chlorinated compound onto the catalyst surface and the concentration of hydrogen. A proposed kinetic model for the hydrodechlorination of chlorinated benzenes suggests that the rates of adsorption and surface reaction are comparable. osti.gov Isotopic tracing experiments with deuterium (B1214612) (D₂) have shown that C-H bonds adjacent to a C-Cl bond can also undergo exchange, providing further insight into the reaction mechanism. wpi.edu

Thermodynamics:

Isomerization and Rearrangement Routes to this compound

Isomerization and rearrangement reactions offer an alternative synthetic approach to this compound, potentially starting from more readily available isomers.

Intramolecular Rearrangements of Positional Isomers to this compound

The transformation of a positional isomer of trichlorodifluoropropane (B165492) into the 1,1,1-trichloro-2,2-difluoro configuration would likely proceed through a carbocation intermediate. For example, an isomer such as 1,1,2-trichloro-1,2-difluoropropane could theoretically undergo a rearrangement. This process would involve the migration of a chlorine or fluorine atom, or an alkyl group shift, to form a more stable carbocation, which then leads to the final product. Such rearrangements are often catalyzed by Lewis acids.

While specific literature on the intramolecular rearrangement to this compound is scarce, the principles of such reactions are well-established in organic chemistry. The driving force for the rearrangement is the formation of a more stable molecular structure.

Catalytic Systems for Isomerization Reactions (e.g., Metal Oxide Modified Alumina)

The isomerization of alkanes and their halogenated derivatives is often facilitated by solid acid catalysts.

Chlorinated Alumina:

Chlorinated alumina is a highly effective catalyst for isomerization reactions, particularly for light alkanes. axens.net Its high activity allows for operation at lower temperatures, which favors a more advantageous equilibrium position and higher yields of the desired isomer. axens.net The catalytic activity stems from the strong acid sites on the chlorinated alumina surface.

Metal Oxide Modified Alumina:

The properties of alumina catalysts can be further tuned by modification with various metal oxides. ajol.info For example, doping gamma-alumina with sodium hydroxide (B78521) can increase the number of basic sites, which could be beneficial for certain reaction pathways. ajol.info The choice of the modifying metal oxide depends on the specific isomerization reaction and the desired outcome. The use of mesoporous alumina can also provide high surface area and controlled pore structures, which can enhance catalytic performance and stability. researchgate.net

| Catalyst System | Application | Mechanism |

| Chlorinated Alumina | Isomerization of C4-C6 alkanes | High acidity promotes carbocation formation and rearrangement. axens.net |

| Metal Oxide Modified Alumina | Various catalytic processes | Modifies the acidic/basic properties and thermal stability of the support. ajol.inforesearchgate.net |

Mechanistic Insights into Halogen Atom Migration and Isomerization Processes

During the synthesis and subsequent reactions of halogenated propanes like this compound, the migration of halogen atoms and isomerization of the carbon skeleton can occur, often catalyzed by Lewis acids such as aluminum chloride (AlCl₃) or antimony pentachloride (SbCl₅). google.comgoogle.comgoogle.com These processes are driven by the formation of more stable carbocation intermediates.

While specific studies on the isomerization of this compound are not extensively documented in readily available literature, the general mechanisms can be inferred from related systems. For instance, the isomerization of dichlorobenzenes in the presence of aluminum chloride proceeds via a series of 1,2-shifts of chlorine atoms. google.com

In the context of chlorofluoropropanes, the presence of a Lewis acid can facilitate the abstraction of a chloride ion, leading to the formation of a carbocation. This carbocation can then undergo rearrangements to form a more stable isomer. The stability of the carbocation is influenced by the electronic effects of the attached halogen atoms.

A potential isomerization pathway for a precursor to this compound could involve the following steps:

Carbocation Formation: A Lewis acid catalyst abstracts a chloride ion from a polychlorofluoropropane, generating a carbocation.

Halogen Migration (1,2-Shift): A neighboring halogen atom (chlorine or fluorine) migrates to the carbocationic center. The relative migratory aptitude of chlorine versus fluorine would influence the product distribution.

Hydride Shift (1,2-Shift): A hydride ion can also migrate to the carbocationic center, leading to skeletal rearrangement.

Chloride Ion Re-addition: The catalyst returns a chloride ion to the rearranged carbocation, forming an isomer of the starting material.

These rearrangements can lead to a complex mixture of isomers, and controlling the reaction conditions is crucial to favor the formation of the desired product. The phenomenon of "halogen dance," a long-range halogen migration, has also been observed in certain aromatic systems, though its direct applicability to aliphatic chlorofluoropropanes is less clear. researchgate.net

Dehydrochlorination-Based Approaches and Analogous Methodologies for this compound Precursors

Dehydrochlorination is a common reaction in organohalogen chemistry, involving the elimination of a hydrogen and a chlorine atom from adjacent carbon atoms to form an alkene. This method is particularly relevant for the synthesis of unsaturated precursors or for the removal of HCl from a reaction mixture to drive it towards the desired product.

For instance, the dehydrochlorination of 1,1,2-trichloroethane (B165190) using a 10 wt% sodium hydroxide solution is a well-established method to produce vinylidene chloride. google.com This reaction proceeds via an E2 (elimination, bimolecular) mechanism, where a base abstracts a proton, and a chloride ion is simultaneously expelled.

While a direct precursor to this compound that would undergo a simple dehydrochlorination to form a stable alkene is not immediately obvious from its structure, this methodology is crucial in the synthesis of related fluorinated alkenes. For example, a tetrachlorofluoropropane (B160746) could potentially undergo dehydrochlorination to yield a trichlorofluoropropene. This resulting alkene could then be a substrate for further reactions, such as the addition of HF, to arrive at the target molecule.

Table 2: Dehydrochlorination Reaction Example

| Reactant | Reagent | Product | Reaction Type |

| 1,1,2-Trichloroethane | 10 wt% NaOH | Vinylidene Chloride | Dehydrochlorination (E2) |

The choice of base and reaction conditions (temperature, solvent) is critical in controlling the regioselectivity and stereoselectivity of the elimination reaction. Strong, non-nucleophilic bases are often preferred to minimize competing substitution reactions.

Chemical Transformations and Reactivity Studies of 1,1,1 Trichloro 2,2 Difluoropropane

Derivatization and Further Conversions of 1,1,1-Trichloro-2,2-difluoropropane

The transformation of this compound into other fluorinated propane (B168953) derivatives is a key area of interest, driven by the demand for new refrigerants, blowing agents, and solvents with specific environmental and physical properties.

The conversion of this compound (also known as HCFC-242cb) to other fluorinated propanes can be achieved through fluorination reactions. A notable process involves the reaction of HCFC-242cb with a fluorinating agent to produce more highly fluorinated propane derivatives. For instance, this compound can serve as a starting material for the synthesis of compounds such as 1,1-dichloro-2,2,3-trifluoropropane (B14460956) (HCFC-243cb), 1-chloro-2,2,3,3-tetrafluoropropane (HCFC-244cb), and 2,2,3,3,3-pentafluoropropane (HFC-245cb) researchgate.net.

The fluorination can be carried out using various fluorinating agents, including hydrogen fluoride (B91410) (HF) and other metal fluorides. The choice of fluorinating agent and reaction conditions can influence the degree of chlorine substitution and the final product distribution. A patent describes a method for producing propanes with a difluoromethylene group by reacting a starting material like this compound with a fluorinating agent researchgate.net.

Table 1: Potential Fluorination Products from this compound

| Starting Material | Product | Product IUPAC Name |

| CH₃CF₂CCl₃ | CH₃CF₂CCl₂F | 1,1-Dichloro-2,2,3-trifluoropropane |

| CH₃CF₂CCl₃ | CH₃CF₂CClF₂ | 1-Chloro-2,2,3,3-tetrafluoropropane |

| CH₃CF₂CCl₃ | CH₃CF₂CF₃ | 2,2,3,3,3-Pentafluoropropane |

This table is based on potential reaction pathways described in patent literature.

The gas-phase chemistry of this compound is relevant to its atmospheric fate and potential for industrial-scale transformations. Thermal decomposition is a key gas-phase reaction. While specific experimental data for the pyrolysis of this compound is limited in publicly available literature, information from its safety data sheet indicates that thermal decomposition can generate hazardous products such as carbon oxides, hydrogen chloride, and hydrogen fluoride .

By analogy with similar halogenated propanes, such as 1,2-dichloropropane, gas-phase pyrolysis is expected to proceed via unimolecular elimination of hydrogen chloride (HCl) to form various chlorinated and fluorinated propene isomers nih.gov. The specific isomers formed would depend on the relative activation energies for the different possible elimination pathways.

Catalytic transformations offer a more controlled route for the conversion of this compound. Catalytic hydrodechlorination, a process that replaces chlorine atoms with hydrogen atoms, is a promising method for the conversion of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) into more environmentally benign compounds researchgate.net. While specific studies on the catalytic hydrodechlorination of this compound are not widely reported, research on related compounds suggests that palladium-based catalysts are effective for this transformation researchgate.net. The reaction would likely proceed in a stepwise manner, with the sequential replacement of chlorine atoms.

Radical Chemistry Involving this compound

The presence of C-H and C-Cl bonds in this compound makes it susceptible to attack by various radical species. This radical chemistry is crucial for understanding its atmospheric lifetime and potential degradation pathways.

Hydrogen-atom transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is abstracted from a molecule by a radical species. In the case of this compound, the primary site for hydrogen abstraction is the methyl (CH₃) group. The reactivity of the C-H bonds in this group towards radical attack is influenced by the electron-withdrawing effects of the adjacent difluoromethyl (-CF₂) and trichloromethyl (-CCl₃) groups.

While specific experimental data on the hydrogen-atom transfer reactivity of this compound is scarce, studies on analogous compounds provide insights. For example, the rate of hydrogen abstraction by hydroxyl (OH) radicals, a key atmospheric oxidant, has been studied for other hydrochlorofluorocarbons.

In the gas phase, this compound can react with important atmospheric radicals such as the hydroxyl radical (OH) and chlorine atoms (Cl). The reaction with OH radicals is a primary degradation pathway for many HCFCs in the troposphere. This reaction initiates a series of oxidation steps that ultimately lead to the breakdown of the molecule.

The rate of reaction with OH radicals is a critical parameter for determining the atmospheric lifetime of the compound. While no direct experimental kinetic data for the reaction of OH with this compound (CH₃CF₂CCl₃) is readily available, data for similar compounds can provide an estimate of its reactivity.

Chlorine atoms can also contribute to the degradation of this compound, particularly in marine boundary layers or in industrial environments where chlorine may be present. Chlorine atoms can abstract a hydrogen atom from the methyl group, initiating a radical chain reaction.

The elucidation of the kinetics and mechanisms of radical-mediated pathways is essential for a comprehensive understanding of the chemical fate of this compound. This involves determining the rate constants for the reactions with key radical species and identifying the primary and secondary reaction products.

Due to the lack of direct experimental data for this compound, kinetic parameters are often estimated based on structure-activity relationships (SARs) derived from data for a wide range of similar compounds. These models consider the influence of different functional groups on the reactivity of specific C-H bonds.

Halogen Exchange and Other Substitution Reactions of this compound

The chemical reactivity of the haloalkane this compound, particularly concerning halogen exchange and other substitution reactions, is a subject of scientific inquiry. However, detailed research findings and specific data for this compound remain limited in publicly accessible literature. General principles of haloalkane chemistry suggest potential reaction pathways, though specific experimental data for this compound is not extensively documented.

Similarly, other substitution reactions where the chlorine or fluorine atoms of this compound are replaced by other functional groups have not been extensively reported. The reactivity of the carbon-halogen bonds in this molecule would be influenced by the presence of both chlorine and fluorine atoms on adjacent carbon atoms.

Given the absence of specific research data for this compound, it is not possible to provide detailed research findings or construct data tables on its halogen exchange and other substitution reactions at this time. Further experimental investigation is required to fully characterize the reactivity of this compound.

Advanced Spectroscopic and Analytical Characterization of 1,1,1 Trichloro 2,2 Difluoropropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,1,1-Trichloro-2,2-difluoropropane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly insightful.

In a hypothetical ¹H NMR spectrum of a pure sample of this compound, a single signal would be expected for the methyl (CH₃) group. The chemical shift of this signal would be influenced by the neighboring difluorinated carbon. Due to spin-spin coupling with the two fluorine atoms on the adjacent carbon, this proton signal would likely appear as a triplet.

The ¹³C NMR spectrum would exhibit two distinct signals corresponding to the two carbon atoms in the propane (B168953) backbone. The carbon of the trichloromethyl group (CCl₃) would appear at a characteristic chemical shift, as would the carbon of the difluoromethyl group (CF₂). The latter would show coupling to the attached fluorine atoms.

¹⁹F NMR spectroscopy is especially valuable for fluorinated compounds. For this compound, a single resonance would be anticipated for the two equivalent fluorine atoms. The coupling of these fluorine nuclei with the protons of the adjacent methyl group would result in this signal appearing as a quartet.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) |

| ¹H (CH₃) | Varies | Triplet (t) | JHF |

| ¹³C (CCl₃) | Varies | Singlet (s) | - |

| ¹³C (CF₂) | Varies | Triplet (t) | JCF |

| ¹⁹F (CF₂) | Varies | Quartet (q) | JFH |

Note: Actual chemical shifts and coupling constants require experimental determination.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion ([M]⁺) and various fragment ions.

The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₃H₃Cl₃F₂). Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), the molecular ion region would display a characteristic pattern of isotopic peaks. The presence of three chlorine atoms would result in a distinctive M, M+2, M+4, and M+6 pattern.

Common fragmentation pathways for halogenated alkanes involve the loss of halogen atoms or alkyl groups. For this compound, significant fragment ions could be anticipated from the loss of a chlorine atom ([M-Cl]⁺), a methyl group ([M-CH₃]⁺), or combinations of these losses.

Table 2: Predicted Prominent Ions in the Mass Spectrum of this compound

| Ion | m/z (for ³⁵Cl) | Description |

| [C₃H₃Cl₃F₂]⁺ | 182 | Molecular Ion |

| [C₃H₃Cl₂F₂]⁺ | 147 | Loss of a Chlorine atom |

| [C₂Cl₃F₂]⁺ | 167 | Loss of a Methyl group |

| [CF₂CH₃]⁺ | 65 | Fragment from C-C bond cleavage |

| [CCl₃]⁺ | 117 | Trichloromethyl cation |

Note: The m/z values are based on the most abundant isotopes. The full spectrum would show isotopic patterns for chlorine-containing fragments.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the stretching and bending vibrations of its various bonds. Key features would include:

C-H stretching vibrations of the methyl group, typically in the 2900-3000 cm⁻¹ region.

C-F stretching vibrations , which are usually strong and appear in the 1000-1400 cm⁻¹ range.

C-Cl stretching vibrations , which are also typically strong and found in the 600-800 cm⁻¹ region.

C-C stretching vibrations and various bending modes at lower frequencies.

Raman spectroscopy, which is sensitive to changes in polarizability, would provide complementary information. Non-polar bonds, such as the C-C backbone, often produce strong Raman signals.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| C-H Stretch | 2900-3000 | IR, Raman |

| C-F Stretch | 1000-1400 | IR |

| C-Cl Stretch | 600-800 | IR, Raman |

| C-C Stretch | 800-1200 | Raman |

Note: These are general ranges and the exact frequencies are dependent on the specific molecular environment.

Advanced Chromatographic Techniques for Separation, Identification, and Quantification (e.g., Gas Chromatography with Mass Spectrometry)

Gas chromatography (GC) is the premier technique for separating and analyzing volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both the identification and quantification of the compound in complex mixtures.

In a GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the inside of the column). The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for its identification under a specific set of chromatographic conditions.

As the separated components elute from the GC column, they enter the mass spectrometer, which provides mass spectral data for each component. This allows for positive identification by comparing the obtained mass spectrum with a library of known spectra or by interpreting the fragmentation pattern.

For quantitative analysis, the area of the chromatographic peak corresponding to this compound is measured and compared to the peak areas of calibration standards of known concentrations. This allows for the determination of the compound's concentration in the sample. The use of an internal standard is often employed to improve the accuracy and precision of the quantification.

Table 4: Typical GC-MS Parameters for the Analysis of Halogenated Propanes

| Parameter | Typical Value/Condition |

| Gas Chromatograph | |

| Column | Capillary column (e.g., DB-5ms, HP-5ms) |

| Injection Mode | Split/Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Oven Temperature Program | Ramped from a low initial temperature to a final high temperature |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | e.g., 40-300 amu |

| Detector | Electron Multiplier |

Note: The specific parameters would need to be optimized for the analysis of this compound.

Theoretical and Computational Chemistry Approaches to 1,1,1 Trichloro 2,2 Difluoropropane

Quantum Chemical Calculations of 1,1,1-Trichloro-2,2-difluoropropane

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of this compound at the atomic and electronic levels. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is often favored for its balance between accuracy and computational cost. For a molecule like this compound, DFT calculations can reveal the distribution of electron density, the nature of the chemical bonds, and the energies of the molecular orbitals.

The analysis would involve selecting an appropriate functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov This approach allows for the calculation of key electronic properties, including:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of chemical stability.

Electron Density Distribution: DFT can map the electron density, highlighting the polar nature of the C-Cl and C-F bonds due to the high electronegativity of the halogen atoms. This polarization is critical in determining the molecule's intermolecular interactions.

Mulliken and Natural Bond Orbital (NBO) Analysis: These analyses provide a means to quantify the partial charges on each atom, offering a more detailed picture of the charge distribution and the covalent and ionic character of the bonds within this compound.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in the theoretical framework. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are known for their high accuracy. nih.gov

For predicting the molecular geometry of this compound, high-level ab initio calculations, such as CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations), would be employed to obtain a structure close to the Born-Oppenheimer equilibrium geometry. nih.gov These calculations would provide precise values for:

Bond Lengths: The distances between the bonded atoms (C-C, C-H, C-Cl, C-F).

Bond Angles: The angles formed by three connected atoms (e.g., Cl-C-Cl, F-C-F, C-C-H).

Dihedral Angles: The torsional angles that define the 3D conformation of the molecule.

A study on the structurally related molecule, 2,2-difluoropropane (B1294401), utilized the CCSD(T) level of theory with a quadruple zeta quality basis set to compute its equilibrium structure. nih.gov A similar approach for this compound would yield highly reliable geometric parameters.

Table 1: Predicted Molecular Geometry Parameters for Propane (B168953) and 2,2-difluoropropane from Ab Initio Calculations

| Parameter | Propane (CH₃)₂CH₂ | 2,2-difluoropropane (CH₃)₂CF₂ |

| Bond Lengths (Å) | ||

| r(C-C) | 1.522 | 1.528 |

| r(C-H) in CH₂/CF₂ | 1.091 | - |

| r(C-F) | - | 1.373 |

| r(C-H) in CH₃ | 1.089 (in plane) | 1.087 (in plane) |

| 1.095 (out of plane) | 1.093 (out of plane) | |

| Bond Angles (º) | ||

| ∠(C-C-C) | 112.0 | 113.1 |

| ∠(H-C-H) in CH₂ | 107.2 | - |

| ∠(F-C-F) | - | 106.3 |

| ∠(H-C-H) in CH₃ | 107.8 (in plane) | 108.1 (in plane) |

| 107.5 (out of plane) | 107.9 (out of plane) | |

| ∠(C-C-H) in CH₃ | 111.1 (in plane) | 110.8 (in plane) |

| 110.6 (out of plane) | 110.2 (out of plane) |

Data sourced from a study on propane and 2,2-difluoropropane. nih.gov A similar table could be generated for this compound using the same computational methods.

Molecular Modeling and Simulation of this compound

Molecular modeling and simulation techniques extend beyond the electronic structure to explore the physical behavior and interactions of molecules. These methods are invaluable for understanding the macroscopic properties of this compound based on its molecular structure.

Molecular similarity is a concept used to quantify the likeness of molecules. In halocarbon studies, this is particularly useful for comparing a target compound like this compound with other molecules that have known properties. Similarity can be assessed based on various descriptors, including electrostatic potential and molecular shape. nih.gov

Topological indices are numerical descriptors derived from the molecular graph of a compound. They encode information about the size, shape, branching, and connectivity of a molecule. For halocarbons, these indices can be used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to correlate the molecular structure with biological activity or physical properties.

Cheminformatics combines computer and information science to address problems in chemistry. A key application is the identification of chemical analogs, which are molecules with similar structures. nih.gov The Analog Identification Methodology (AIM), developed by the U.S. Environmental Protection Agency, is a tool that facilitates such analyses. epa.gov For this compound, AIM could be used to find structurally similar compounds from a large database, which can help in predicting its potential hazards through a process called read-across. epa.gov

Predictive modeling in cheminformatics often involves building models that can forecast the properties of a chemical based on its structure. nih.gov By using a dataset of halocarbons with known properties, a model could be trained to predict various endpoints for this compound, such as its boiling point, vapor pressure, or environmental fate.

Computational Reaction Mechanism Studies for Transformations Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For transformations involving this compound, such as atmospheric degradation or industrial synthesis, computational methods can be used to:

Map the Potential Energy Surface: This involves identifying the structures and energies of reactants, products, transition states, and intermediates along a reaction pathway.

Calculate Reaction Rates: Using transition state theory, the calculated energies can be used to estimate the rate constants of elementary reaction steps.

Elucidate Reaction Pathways: By comparing the energetics of different possible pathways, the most likely reaction mechanism can be determined.

For instance, the atmospheric degradation of this compound would likely be initiated by a reaction with hydroxyl radicals (•OH). Computational studies could model this reaction to determine which C-H bond is most susceptible to abstraction and the subsequent fate of the resulting radical. While specific studies on this compound were not found, the methodology is well-established for other hydrochlorofluorocarbons (HCFCs).

Industrial and Research Applications of 1,1,1 Trichloro 2,2 Difluoropropane

Role of 1,1,1-Trichloro-2,2-difluoropropane as a Key Chemical Intermediate in Synthesis

The utility of a chemical compound as an intermediate is largely defined by its reactivity and the ability to be transformed into other valuable substances. For halogenated propanes, reactions often involve dehydrohalogenation (the removal of a hydrogen and a halogen atom) to form alkenes, or nucleophilic substitution of the halogen atoms.

While specific, documented industrial-scale synthetic routes employing this compound as a primary intermediate are scarce, its structure suggests potential for such transformations. The presence of both chlorine and fluorine atoms on the propane (B168953) backbone offers sites for a variety of chemical modifications. nih.gov For instance, dehydrochlorination could potentially lead to the formation of difluoropropene derivatives, which are valuable monomers and intermediates in the synthesis of fluoropolymers and other fluorinated organic molecules.

However, a comprehensive review of scientific literature and patent databases does not reveal established industrial processes where this compound is explicitly named as a key starting material for the synthesis of other commercial chemicals. Much of the available information focuses on related compounds, such as other chlorinated and fluorinated propanes and ethanes. google.comorgsyn.org

Strategic Importance in the Production of Advanced Fluorinated Organic Compounds

The introduction of fluorine into organic molecules can impart unique and desirable properties, such as enhanced thermal stability, chemical resistance, and specific biological activity. Consequently, fluorinated organic compounds are of significant interest in the pharmaceutical, agrochemical, and materials science industries.

The strategic importance of a compound like this compound would lie in its potential to serve as a building block for more complex fluorinated molecules. Its trifluoromethyl group (CCl₃) and difluoromethyl group (CF₂H) are functionalities that could be incorporated into larger molecular scaffolds.

Despite this theoretical potential, there is a lack of substantial research findings or industrial reports that highlight the strategic use of this compound in the production of advanced fluorinated organic compounds. The development of synthetic methodologies to create fluorinated compounds is an active area of research, but this specific molecule has not been a prominent subject in these studies. beilstein-journals.org

Availability and Utilization as a Research Chemical for Specialized Studies

This compound is available from various chemical suppliers, which indicates its primary role as a research chemical for laboratory-scale studies. biosynth.compharmint.net Its availability allows researchers to investigate its physical and chemical properties, explore potential new reactions, and evaluate its utility for specific, specialized applications that may not yet be widely published or industrialized.

The use of a compound in a research setting is often the first step toward discovering broader applications. Scientists in academic and industrial laboratories may acquire such compounds for screening in various assays, as a reference standard, or for the synthesis of novel molecules on a small scale. However, without published research citing its use, the extent and nature of these specialized studies remain largely unknown to the public.

Below is a table summarizing the basic properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₃H₃Cl₃F₂ | stenutz.eunih.gov |

| Molecular Weight | 183.41 g/mol | stenutz.eu |

| CAS Number | 1112-05-6 | stenutz.euchemicalbook.com |

| Melting Point | 49 °C | stenutz.eu |

| InChIKey | YXEBARDKWGXGRC-UHFFFAOYSA-N | stenutz.eu |

| SMILES | CC(F)(F)C(Cl)(Cl)Cl | stenutz.eu |

Future Research Perspectives and Unexplored Avenues for 1,1,1 Trichloro 2,2 Difluoropropane

Development of Novel and Environmentally Benign Synthetic Routes

The traditional synthesis of halogenated propanes often involves processes that utilize harsh reagents and produce significant waste streams. A primary focus for future research will be the development of more sustainable and environmentally friendly synthetic methodologies for 1,1,1-Trichloro-2,2-difluoropropane.

Recent advancements in "green chemistry" offer promising avenues for the synthesis of fluorinated and chlorinated compounds. dovepress.com For instance, the Swarts reaction, which uses antimony trifluoride to replace chlorine atoms with fluorine, could be optimized to be more atom-economical and utilize less hazardous reagents. dovepress.com Exploring alternative fluorinating agents that are less toxic and more selective is a critical research direction. nih.govresearchgate.net

Furthermore, catalytic methods for direct C-H functionalization represent a paradigm shift in chemical synthesis. rsc.org Research into the selective chlorination and fluorination of propane (B168953) using novel catalysts could lead to more direct and efficient routes to this compound, minimizing the need for multi-step syntheses and the generation of byproducts. rsc.org

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Description | Potential Advantages | Research Focus |

| Optimized Swarts Reaction | Halogen exchange reaction using a fluorinating agent on a chlorinated propane precursor. dovepress.com | Well-established chemistry, potential for improved efficiency. | Development of recyclable catalysts, use of greener solvents, and less hazardous fluorinating agents. |

| Direct C-H Functionalization | Catalytic activation and selective halogenation of propane's C-H bonds. rsc.org | High atom economy, reduced waste, potentially fewer reaction steps. | Design of highly selective and robust catalysts for both chlorination and fluorination. |

| Electrochemical Synthesis | Utilization of electrochemical methods for halogenation. dovepress.com | Avoids the use of harsh chemical oxidants, potential for high selectivity. | Development of efficient and stable electrode materials, optimization of reaction conditions. |

Exploration of Undiscovered Chemical Reactivity and Catalytic Transformations

The chemical reactivity of this compound remains largely uncharted territory. Future research should delve into its potential for novel chemical transformations, particularly those mediated by catalysts.

One significant area of exploration is catalytic dehydrohalogenation. epa.govyoutube.com The selective removal of hydrogen and a halogen atom can lead to the formation of valuable unsaturated compounds, such as halogenated propenes, which are important monomers for polymer synthesis. iafss.org Investigating the use of various catalysts, including metal oxides and supported metal catalysts, could enable precise control over the dehydrohalogenation process, leading to specific isomers with desired properties. ntnu.no

Furthermore, the potential for this molecule to undergo other catalytic transformations, such as hydrodechlorination, oxidation, and coupling reactions, should be systematically investigated. Understanding the fundamental principles governing the activation of C-Cl and C-F bonds in this molecule is crucial for designing selective catalytic systems.

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms and predicting the properties of molecules. rsc.orgmdpi.commdpi.com The application of advanced computational methods to this compound can significantly accelerate the discovery of its novel chemistry.

DFT studies can be employed to:

Predict Reaction Pathways: By calculating the energy profiles of potential reactions, computational models can identify the most favorable pathways for synthetic transformations and catalytic cycles. rsc.orgnih.gov This can guide experimental efforts by focusing on the most promising routes.

Understand Reaction Mechanisms: Detailed mechanistic studies can provide insights into the role of catalysts, the nature of transition states, and the factors controlling selectivity. researchgate.net For example, DFT can be used to model the interaction of this compound with a catalyst surface, revealing the key steps in a catalytic dehydrohalogenation reaction.

Predict Physicochemical Properties: Computational methods can accurately predict various properties such as bond dissociation energies, spectroscopic signatures, and thermodynamic data, which are essential for understanding its reactivity and for process design.

Table 2: Potential Applications of Computational Chemistry in the Study of this compound

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Mechanistic studies of catalytic dehydrohalogenation. rsc.orgmdpi.com | Identification of rate-determining steps, catalyst-substrate interactions, and factors influencing selectivity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments (e.g., in solution or on surfaces). | More accurate prediction of reaction barriers and selectivities by including environmental effects. |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of the molecule in different phases and its interaction with other molecules. | Understanding transport properties, solvation effects, and conformational dynamics. |

Emerging Interdisciplinary Research Directions Involving Halogenated Propanes

The unique combination of chlorine and fluorine atoms in this compound opens up possibilities for its application in various interdisciplinary fields.

In materials science , halogenated compounds are known to impart desirable properties to polymers, such as flame retardancy and chemical resistance. iafss.org Future research could explore the incorporation of this compound or its derivatives as monomers or additives in the synthesis of novel polymers with tailored properties. mdpi.com Its specific halogenation pattern could lead to materials with unique thermal and mechanical characteristics.

In the field of medicinal chemistry , the introduction of fluorine atoms into organic molecules is a well-established strategy to enhance their biological activity and metabolic stability. ncert.nic.innih.gov While the direct application of this compound in this area is unlikely due to its structure, it could serve as a precursor for the synthesis of more complex fluorinated building blocks for drug discovery.

Furthermore, the surface-active properties of fluorinated compounds suggest potential applications in areas such as surfactant chemistry and the formulation of specialized coatings and lubricants. chemsec.org Investigating the interfacial behavior of this compound and its derivatives could lead to the development of new high-performance materials.

Q & A

Q. What catalytic systems and reaction conditions are optimal for synthesizing 1,1,1-Trichloro-2,2-difluoropropane from halogenated precursors?

- Methodological Answer : Hydrofluorination reactions using antimony pentachloride (SbCl₅) or fluorinated metal catalysts (e.g., Cr-, Sn-, or Ti-based systems) under controlled temperatures (80–150°C) and pressures (2–5 atm) are effective. For example, analogous processes for 2-chloro-1,1,1,2-tetrafluoropropane synthesis involve vapor-phase reactions with hydrogen fluoride (HF) and catalyst aging protocols to maintain activity . Solvent-free systems and stoichiometric ratios of HF to precursor (1.5:1 to 3:1) minimize side reactions. Monitor intermediates via GC-MS and adjust residence time to optimize yield .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Combine ¹⁹F NMR and ¹³C NMR to resolve fluorine and carbon environments, respectively. For instance, ¹⁹F NMR chemical shifts for CF₂ groups typically appear at δ −110 to −120 ppm, while CCl₃ groups exhibit distinct ¹³C signals near δ 85–95 ppm. IR spectroscopy can validate C-Cl (550–650 cm⁻¹) and C-F (1000–1300 cm⁻¹) stretches. Cross-validate with quantum chemical calculations (e.g., DFT) to assign spectral peaks accurately .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, pH)?

- Methodological Answer : Conduct accelerated stability studies using HPLC or GC to track degradation products. Store samples in amber glass at −20°C under inert gas (N₂/Ar) to prevent photolytic decomposition. Assess hydrolytic stability by incubating in buffered solutions (pH 4–10) and analyzing chloride ion release via ion chromatography. Compare results with structurally similar compounds (e.g., 1,1,1-trifluoroacetone) to infer degradation pathways .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, QSPR) predict the thermodynamic stability and environmental reactivity of this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-Cl and C-F bonds, identifying vulnerable sites for hydrolysis or oxidation. Quantitative Structure-Property Relationship (QSPR) models trained on halogenated propane analogs can estimate partition coefficients (log P) and atmospheric lifetime. Incorporate neural networks to predict reaction pathways under varying humidity and UV exposure .

Q. How can contradictory data on reaction yields in fluorination protocols be systematically resolved?

- Methodological Answer : Apply Design of Experiments (DoE) to isolate variables such as catalyst loading, HF purity, and reactor geometry. For example, antimony catalyst deactivation due to moisture can explain yield discrepancies; use Karl Fischer titration to quantify HF moisture content. Reproduce experiments with in situ FTIR monitoring to track intermediate formation and validate kinetic models .

Q. What mechanistic insights explain the selectivity challenges in synthesizing this compound versus its isomers?

- Methodological Answer : Perform isotopic labeling (e.g., ¹⁸O in HF) to trace fluorine incorporation pathways. Use molecular dynamics simulations to analyze steric and electronic effects influencing Cl/F substitution. Compare with X-ray crystallography data of analogous intermediates (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) to identify conformational biases .

Q. How do theoretical frameworks guide the design of environmentally benign degradation methods for this compound?

- Methodological Answer : Link degradation studies to green chemistry principles (e.g., atom economy, catalytic efficiency). Test advanced oxidation processes (AOPs) like ozonation or UV/H₂O₂, using LC-QTOF-MS to identify transient radicals. Apply life-cycle assessment (LCA) models to compare the ecological footprint of degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.